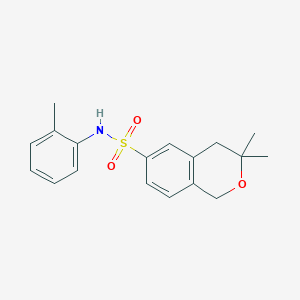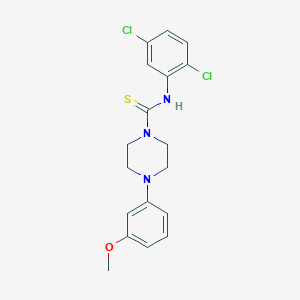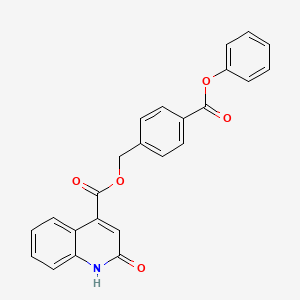
3,3-dimethyl-N-(2-methylphenyl)-3,4-dihydro-1H-isochromene-6-sulfonamide
Übersicht
Beschreibung
3,3-dimethyl-N-(2-methylphenyl)-3,4-dihydro-1H-isochromene-6-sulfonamide is a chemical compound with potential application in scientific research. This compound is also known as DIDS, which stands for 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid. DIDS is a sulfonamide derivative of stilbene and is widely used in biological research as an inhibitor of anion transporters.
Wirkmechanismus
DIDS inhibits the activity of anion transporters by binding to a specific site on the transporter protein. This binding results in the conformational change of the protein, which prevents the transport of anions across the membrane. The exact mechanism of action of DIDS is still under investigation, but it is believed to involve the alteration of the electrostatic potential across the membrane.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels in the plasma membrane of red blood cells, resulting in the inhibition of the anion exchange process. DIDS has also been shown to inhibit the activity of bicarbonate transporters in the pancreas, resulting in the inhibition of bicarbonate secretion. Additionally, DIDS has been shown to inhibit the activity of anion exchangers in the kidney, resulting in the inhibition of acid secretion.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS is a potent inhibitor of anion transporters and has been extensively used in scientific research. One of the advantages of using DIDS is its high potency, which allows for the inhibition of anion transporters at low concentrations. However, one of the limitations of using DIDS is its non-specificity, which can result in the inhibition of other proteins that are not related to anion transporters.
Zukünftige Richtungen
DIDS has potential applications in various fields of scientific research. One of the future directions for DIDS is its application in the study of the physiological and biochemical functions of anion transporters in various tissues and organs. Additionally, DIDS can be used in the development of new drugs that target anion transporters for the treatment of various diseases, such as cystic fibrosis and hypertension. Furthermore, the development of new derivatives of DIDS with improved specificity and potency can lead to the discovery of new inhibitors of anion transporters with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
DIDS is a potent inhibitor of anion transporters, including chloride channels, bicarbonate transporters, and anion exchangers. This compound has been extensively used in scientific research to study the physiological and biochemical functions of these transporters. DIDS has been shown to inhibit the activity of the chloride channels in the plasma membrane of red blood cells, resulting in the inhibition of the anion exchange process.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(2-methylphenyl)-1,4-dihydroisochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-6-4-5-7-17(13)19-23(20,21)16-9-8-14-12-22-18(2,3)11-15(14)10-16/h4-10,19H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRFPFVNZKSTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(COC(C3)(C)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4540333.png)
![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540339.png)
![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4540356.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4540358.png)
![methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4540380.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4540388.png)

![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4540401.png)
![N-[2-(4-fluorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4540404.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4540429.png)

![4-[ethyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4540439.png)
